molecular formula C14H14FN3OS B5684965 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide CAS No. 5807-48-7

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide

Cat. No.: B5684965
CAS No.: 5807-48-7
M. Wt: 291.35 g/mol
InChI Key: SFKIFWZKCIJVDW-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide, also known as DAPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DAPA is a member of the thiazolidinedione (TZD) class of compounds and has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide exerts its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the inhibition of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, induce apoptosis, improve insulin sensitivity, and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide in lab experiments is its well-established mechanism of action. It has been extensively studied and its effects are well understood. However, one limitation is that it may not be suitable for all experiments due to its specific target and mechanism of action.

Future Directions

There are many potential future directions for research on 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been suggested that this compound may have anti-viral properties and could be useful in the treatment of viral infections.
Another area of interest is the development of new derivatives of this compound with improved pharmacological properties. This could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it an attractive target for further research. While there are limitations to its use in lab experiments, its well-established mechanism of action and potential for future development make it an important area of study in the field of medicinal chemistry.

Synthesis Methods

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4,6-dimethyl-2-thiouracil with 4-fluoroaniline followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a common factor in many diseases, including cancer, diabetes, and cardiovascular disease. This compound has been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines.
In addition, this compound has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKIFWZKCIJVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973647
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-48-7
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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